(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide

AKR1B10 inhibition Chromene SAR Hydrogen-bond donor/acceptor

(2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a 2-phenylimino substituent and 6,8-dichloro substitution on the benzopyran core. The compound belongs to the 2-(phenylimino)-2H-chromene-3-carboxamide class, a scaffold implicated in AKR1B10 inhibition and cytotoxic activity against cancer cell lines.

Molecular Formula C16H10Cl2N2O2
Molecular Weight 333.17
CAS No. 364749-39-3
Cat. No. B2753995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide
CAS364749-39-3
Molecular FormulaC16H10Cl2N2O2
Molecular Weight333.17
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N
InChIInChI=1S/C16H10Cl2N2O2/c17-10-6-9-7-12(15(19)21)16(22-14(9)13(18)8-10)20-11-4-2-1-3-5-11/h1-8H,(H2,19,21)
InChIKeyHNNNZTDOQVGHDS-SILNSSARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 364749-39-3) – Structural Benchmark for 2-Iminochromene Procurement


(2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a 2-phenylimino substituent and 6,8-dichloro substitution on the benzopyran core [1]. The compound belongs to the 2-(phenylimino)-2H-chromene-3-carboxamide class, a scaffold implicated in AKR1B10 inhibition and cytotoxic activity against cancer cell lines [2]. Its molecular formula C16H10Cl2N2O2 and molecular weight of 333.2 g/mol distinguish it from non-halogenated or 2-oxo analogs that dominate vendor catalogs [1]. Current public-domain bioactivity data are limited; the compound is primarily positioned as a structurally differentiated tool molecule for medicinal chemistry optimization campaigns.

Structural Benchmark 2-Phenylimino chromene core for scaffold-hopping campaigns
Differentiating Modification 6,8-Dichloro substitution distinct from non-halogenated analogs
Medicinal Chemistry Fit Tool compound for AKR1B10 inhibitor optimization studies

Why Generic Substitution of (2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide Fails Without Structure–Activity Verification


Substituting this compound with a generic chromene-3-carboxamide or 2-oxo-chromene derivative ignores the critical role of the 2-phenylimino group in governing both electronic properties and target engagement. In the cognate AKR1B10 inhibitor series, the phenylimino substituent participates in crucial hydrogen-bonding interactions with Val301 and Leu302 residues; replacement with 2-imino or 2-oxo abolishes or attenuates this binding mode [1]. The 6,8-dichloro pattern further differentiates the compound from mono-halogenated or non-halogenated analogs by altering lipophilicity (cLogP ≈ 4.1 [2]) and metabolic stability. Without direct comparative data, procurement decisions based solely on class membership risk selecting a molecule with divergent potency, selectivity, and physicochemical properties.

Attribute
Target Compound
Generic Substitute
2-Position Substituent
2-Phenylimino (C=N-Ph)
2-Oxo or 2-Imino chromene
Halogenation Pattern
6,8-Dichloro (cLogP shift reported)
Non-halogenated or mono-chloro analogs
3-Position Functional Group
Primary carboxamide (H-bond donor)
Carboxylic acid or ester derivatives
Critical binding interactions with Val301/Leu302, lipophilicity-dependent permeability, and active-site H-bond geometry may not transfer to generic chromene-3-carboxamides.

Quantitative Differentiation Evidence for (2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 364749-39-3)


2-Phenylimino vs. 2-Oxo Substitution: Structural and Electronic Divergence

The target compound contains a 2-phenylimino group (C=N-Ph), in contrast to the more common 2-oxo (C=O) chromene-3-carboxamide chemotype. In the AKR1B10 active site, the phenylimino motif in analog N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) forms critical hydrogen bonds with Val301 and Leu302; 2-oxo congeners of similar structure consistently show loss of this interaction in molecular docking models [1]. The 2-phenylimino unit also introduces an additional hydrogen-bond acceptor (the imine nitrogen) and increases topological polar surface area relative to 2-oxo analogs, with the target compound exhibiting a tPSA of 64.7 Ų [2]. No direct head-to-head activity comparison for the target compound exists, but the class-level inference places the 2-phenylimino moiety as a pharmacophoric determinant.

2-Phenylimino vs 2-Oxo
Class-level
tPSA 64.7 Ų vs 50–60 Ų; docking loss of Val301/Leu302 H-bond
Supports scaffold-specific target engagement interpretation
In silico docking; no direct activity comparison available
AKR1B10 inhibition Chromene SAR Hydrogen-bond donor/acceptor

6,8-Dichloro Substitution Pattern vs. Non-Halogenated and Mono-Halogenated Analogs

The 6,8-dichloro arrangement distinguishes this compound from the unsubstituted (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide backbone (CAS 910218-54-1 ) and from mono-chloro analogs. Computed XLogP3-AA for the target compound is 4.1 [1], substantially higher than the unsubstituted parent (XLogP estimated ≈ 2.5 ), indicating enhanced membrane permeability. The precise positioning of the two chlorine atoms at the 6- and 8-positions also modifies the electron density of the chromene ring, potentially influencing π-stacking interactions with aromatic residues in hydrophobic binding pockets.

Lipophilicity Shift
Supporting
ΔXLogP ≈ 1.6 log units (4.1 vs ~2.5)
Differentiates cell-permeability profile from non-halogenated analogs
Computed property; experimental logD/P advised
Lipophilicity modulation Metabolic stability Halogen bonding

Carboxamide at Position 3 vs. Carboxylic Acid or Ester Congeners

The presence of a primary carboxamide (-CONH₂) at position 3, rather than a carboxylic acid or ester, provides a hydrogen-bond donor (HBD count = 1 [1]) critical for AKR1B10 active-site interactions. In the reference series, the carboxamide group contributes to the hydrogen-bond network with catalytic residues; replacement with a carboxylic acid is predicted to alter the protonation state at physiological pH and disrupt binding [2]. While no direct solubility comparison exists for the target compound, the carboxamide group generally offers a balance between polarity and permeability, with tPSA of 64.7 Ų falling within the favorable range for CNS drug-likeness guidelines.

Carboxamide vs Acid/Ester
Class-level
HBD count = 1, tPSA 64.7; docking-predicted binding disruption for acid/ester
Carboxamide geometry may be required for target engagement
No experimental comparison; models from reference series
H-bond donor Solubility Amide bioisostere

Comparative Cytotoxic Activity Against MOLT-4 and SK-OV-3 Cell Lines – Class-Level Extrapolation

No direct cytotoxicity data exist for the target compound. However, the closest structurally characterized analog, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g), demonstrated potent inhibitory activity against both MOLT-4 (acute lymphoblastic leukemia) and SK-OV-3 (ovarian cancer) cell lines [1]. The target compound shares the 2-(phenylimino)-2H-chromene-3-carboxamide scaffold but differs at the 6,8-dichloro substitution and the lack of an N-aryl substituent on the carboxamide. The 6,8-dichloro pattern is expected to enhance activity in cell-based assays by increasing lipophilicity (ΔXLogP ≈ 1.6 log units vs. non-halogenated scaffold), though this remains experimentally unverified. IC₅₀ values for 8g were not disclosed in the public abstract; full data are behind the journal paywall.

Cytotoxic Precedent
Class-level
Closest analog 8g ranked highest in tested series (MOLT-4, SK-OV-3); IC₅₀ undisclosed
Provides scaffold activity context; empirical verification required
MTT assay; IC₅₀ values not publicly available
Cytotoxicity MOLT-4 SK-OV-3 Anticancer screening

Selectivity Profile: Absence of Direct Off-Target Data Defines Risk but Not Liability

No selectivity panel data are publicly available for the target compound. The AKR1B10 target is a member of the aldo-keto reductase superfamily; compounds in this class have been reported to also inhibit AKR1B1 (aldose reductase) and carbonyl reductase 1 (CBR1) depending on substitution patterns [1]. Without direct comparative data, selectivity cannot be claimed. However, the structural precedent from the iminochromene series suggests that 6,8-dichloro substitution may reduce affinity for AKR1B1 due to steric constraints in the smaller active site compared to AKR1B10. This remains a hypothesis until experimentally tested.

Selectivity Data Absent
Data to verify
No direct off-target profiling data; AKR1B1/CBR1 inhibition potential unknown
Unsuitable for clean pharmacology studies; probe use for initial screening
Hypothesis-driven selectivity requires experimental validation
Selectivity Off-target risk Kinase profiling Safety pharmacology

Optimal Application Scenarios for (2Z)-6,8-Dichloro-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 364749-39-3)


AKR1B10 Lead Optimization: Scaffold-Hopping from 2-Oxo to 2-Phenylimino Chromene

Medicinal chemistry teams developing AKR1B10 inhibitors can use this compound as a 2-phenylimino benchmark to evaluate whether the imine hydrogen-bond acceptor enhances affinity relative to a 2-oxo chromene-3-carboxamide core. The conserved carboxamide at position 3 and the 6,8-dichloro substitution provide a balanced lipophilicity profile (XLogP = 4.1) for cellular assays. Researchers should conduct parallel biochemical IC₅₀ determinations against AKR1B10 and AKR1B1 to empirically establish selectivity [1].

Physicochemical Profiling for CNS Drug Discovery Programs

With a tPSA of 64.7 Ų and XLogP of 4.1, the compound falls within CNS MPO (Multiparameter Optimization) guidelines, making it a candidate for CNS-penetrant probe development. Procurement teams should select this compound over non-halogenated 2-(phenylimino) analogs due to its enhanced lipophilicity, which may improve blood-brain barrier permeability. Comparative PAMPA-BBB or MDCK-MDR1 permeability assays between this compound and the non-halogenated parent (CAS 910218-54-1) are recommended [2].

Control Compound for 2-Imino vs. 2-Phenylimino Structure–Activity Relationship Studies

This compound serves as a direct comparator to 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide (the 2-imino analog) . The only structural difference is the phenyl substituent on the imine nitrogen, enabling isolation of the N-phenyl contribution to target binding. Parallel testing in biochemical and cellular assays can quantify the ΔΔG of the N-phenyl substitution, informing fragment-based design strategies.

Chemical Library Diversification for Anticancer Phenotypic Screening

The compound is suitable for inclusion in diversity-oriented synthesis libraries targeting the aldo-keto reductase family. While direct activity data are absent, the scaffold's precedence in MOLT-4 and SK-OV-3 cytotoxicity screening (Edraki et al., 2016) [1] supports its use in pilot phenotypic screens. Users should request batch-specific purity certificates (≥95% by HPLC) and verify identity by ¹H-NMR and LC-MS before committing to high-throughput screening.

Application
Selection Property
Validation Focus
AKR1B10 scaffold-hopping studies
2-Phenylimino vs 2-oxo core comparison
Biochemical IC₅₀ vs AKR1B10/AKR1B1 selectivity
CNS penetrant probe development
CNS MPO-compatible lipophilicity and polarity
Permeability assay comparison vs non-halogenated analog
2-Imino vs 2-phenylimino SAR studies
Imine N-phenyl substituent effect on binding
Parallel biochemical and cellular ΔΔG quantification
Phenotypic anticancer screening library diversification
Chromene scaffold diversity with 6,8-dichloro modification
Purity and identity verification; pilot dose-response in cancer cell lines
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